4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Overview
Description
4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C5H6BrFN2 . It has a molecular weight of 193.02 g/mol . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6BrFN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 . The compound’s InChI key is FQVSCBJYJWWQNS-UHFFFAOYSA-N . The canonical SMILES representation is CC1=NN(C(=C1Br)F)C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.02 g/mol . It has an XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a topological polar surface area of 17.8 Ų .Scientific Research Applications
Synthesis and Antimicrobial Activities
4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole has been studied for its potential in synthesizing heterocycles with antimicrobial, antiinflammatory, and antiproliferative activities. Research by Narayana et al. (2009) delved into synthesizing various nitroindole-2-carbohydrazides and fluoro/chloro/bromoindole-2-carbohydrazides, demonstrating moderate to good antiproliferative activity in vitro (Narayana et al., 2009).
Proton Transfer in Pyrazole Cyclamers
The compound has been analyzed in the context of proton transfer mechanisms. Alkorta et al. (2008) studied the proton transfer in pyrazole cyclamers, offering insights into the dynamics of NH-pyrazoles in the solid state (Alkorta et al., 2008).
Crystal Structures of Pyrazolines
Research into the crystal structures of pyrazolines, including those with fluoro and bromo substituents, has been conducted by Loh et al. (2013). This work provided detailed characterizations of these compounds through X-ray single crystal structure determination (Loh et al., 2013).
Antibacterial and Antifungal Activities
The compound has been used to synthesize new derivatives with significant antibacterial and antifungal properties. Pundeer et al. (2013) evaluated the in vitro antibacterial activity against various strains and found some compounds to exhibit strong antimicrobial activity (Pundeer et al., 2013).
Tautomerism in Pyrazoles
Tautomerism in 4-bromo substituted 1H-pyrazoles was studied by Trofimenko et al. (2007), using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research provided insights into the tautomerism of such compounds in both solid state and solution (Trofimenko et al., 2007).
Synthesis under Ultrasound Application
The synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, involving a reaction with 1-bromo-3-phenyl propane, was studied by Wang et al. (2015) under phase transfer catalysis and ultrasonic irradiation conditions. This study contributed to understanding the kinetics and reaction conditions for pyrazole synthesis (Wang et al., 2015).
Nucleophilic Fluorination Studies
Katoch-Rouse and Horti (2003) explored the nucleophilic displacement of bromide in the 4-bromopyrazole ring with fluoride, contributing to the study of CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
4-bromo-5-fluoro-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSCBJYJWWQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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